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Abstract
Platanoside, a naturally occurring flavonoid glycoside, has garnered significant scientific

interest due to its promising pharmacological properties, including potent antioxidant and

antibacterial activities. Isolated primarily from the leaves of the American sycamore tree

(Platanus occidentalis), this molecule and its isomers represent a potential new class of

botanical drugs. This in-depth technical guide provides a comprehensive overview of the

chemical structure, characterization, and known biological mechanisms of platanoside, with a

focus on its hepatoprotective and antimicrobial effects. Detailed experimental protocols for its

isolation and analysis are provided, alongside a summary of its key chemical and physical

properties. Furthermore, this guide visualizes the intricate signaling pathways through which

platanoside is understood to exert its therapeutic effects.

Chemical Structure and Properties
Platanoside is fundamentally a kaempferol flavone rhamnose glycoside. Its core structure

consists of a kaempferol aglycone linked to a rhamnose sugar moiety. This basic structure is

further acylated with two para-coumaryl groups attached to the carbohydrate unit. The

stereochemistry of the para-coumaryl groups gives rise to different isomers, including E,E-,

Z,Z-, E,Z-, and Z,E-platanoside. These isomers often coexist in natural extracts.
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The molecular formula for the primary platanoside structure is C39H32O14, with a

corresponding molecular weight of approximately 724.66 g/mol .[1][2]

Table 1: Physicochemical Properties of Platanoside
Property Value Reference

Molecular Formula C39H32O14 [1][2]

Molecular Weight 724.66 g/mol [1]

Appearance Yellow amorphous powder [3]

CAS Number 133740-25-7 [1]

Chemical Characterization
The structural elucidation and characterization of platanoside and its analogues are achieved

through a combination of spectroscopic techniques.

Spectroscopic Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Nuclear Magnetic

Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR)

spectroscopy are crucial for the definitive identification of platanoside.
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Compound
Molecular
Formula

HRESIMS
[M+H]⁺ (m/z)

UV (λmax, nm)
IR (νmax,
cm⁻¹)

Compound 1 C39H34O15 743.1975 269, 340

3412 (br,

hydroxy), 1718

(ester carbonyl),

1654 (conjugated

carbonyl), 1515

(aromatic ring)

Compound 2 C30H26O12
601.1322

[M+Na]⁺
253, 313

3442 (hydroxy),

1655 (conjugated

carbonyl), 1511

(aromatic ring)

Compound 3 C30H26O13
617.1273

[M+Na]⁺
269, 315

3442 (hydroxy),

1655 (conjugated

carbonyl), 1510

(aromatic ring)

Data sourced from a study on novel platanosides from Platanus × acerifolia.[3]

NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in determining the precise connectivity and

stereochemistry of the platanoside molecule. For instance, the ¹H NMR spectrum of a

platanoside analogue revealed characteristic signals for a kaempferol backbone, including an

AA'BB' spin system for the aromatic protons of the B-ring and meta-coupled doublets for the A-

ring protons.[3] Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are

employed for complete structural assignment.[3]

Experimental Protocols
Extraction and Isolation of Platanosides
The following protocol outlines a general procedure for the extraction and purification of

platanosides from Platanus leaves.

3.1.1. Plant Material and Extraction:
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Air-dry and finely grind the leaves of Platanus occidentalis (American Sycamore).

Extract the ground material with 75% ethanol at room temperature for 48 hours.

Filter the extract and concentrate it under reduced pressure to yield a crude extract.

3.1.2. Preliminary Purification:

The crude extract is subjected to column chromatography over a suitable resin (e.g., D101

macroporous resin).

Elute with a stepwise gradient of ethanol in water (e.g., 30% to 100% ethanol) to obtain

several fractions.

3.1.3. Fractionation and Purification:

The bioactive fractions are further purified using a combination of chromatographic

techniques, including:

MCI gel column chromatography: Elute with a methanol/water gradient.

Sephadex LH-20 column chromatography: Elute with methanol.

Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step

to isolate pure platanoside isomers.

3.1.4. Semi-preparative HPLC Conditions:

Column: SunFire C18 column.

Mobile Phase: A gradient of methanol and water (containing 0.05% trifluoroacetic acid). A

typical gradient might be 70:30 (v/v) methanol/water.

Flow Rate: 3.0 mL/min.

Detection: UV detector at a specified wavelength (e.g., 254 nm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b145317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fractions corresponding to the platanoside peaks are collected and the solvent is

evaporated to yield the purified compounds.

Analytical Methods
3.2.1. NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., 400, 500, or

600 MHz).

Samples are dissolved in a suitable deuterated solvent, such as CD3OD.

Chemical shifts are reported in ppm (δ) and referenced to the residual solvent signals.

3.2.2. Mass Spectrometry:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed on an

Agilent Q-TOF LC/MS mass spectrometer or a similar instrument.

This technique is used to determine the accurate mass and molecular formula of the isolated

compounds.

3.2.3. UV-Vis and IR Spectroscopy:

UV-Vis spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol).

IR spectra are typically recorded on a FTIR spectrometer using KBr pellets.

Biological Activity and Signaling Pathways
Platanoside has demonstrated significant potential in two key therapeutic areas:

hepatoprotection and as an antibacterial agent.

Hepatoprotective Effects and Associated Signaling
Pathways
Platanoside has been shown to mitigate liver injury, particularly in cases of acetaminophen

(APAP)-induced hepatotoxicity.[3] Its protective mechanism is believed to be multifactorial,
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involving the modulation of key signaling pathways related to oxidative stress and

inflammation.

4.1.1. Inhibition of the JNK Signaling Pathway: Overdose of acetaminophen leads to the

production of a toxic metabolite, NAPQI, which causes oxidative stress and activates the c-Jun

N-terminal kinase (JNK) signaling pathway. Activated JNK translocates to the mitochondria,

leading to mitochondrial dysfunction and cell death. Platanoside is suggested to inhibit the

activation of JNK1/2, thereby preventing the downstream cascade that leads to liver necrosis.

[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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